molecular formula C11H14O5S B578034 3-(4-(Methoxycarbonyl)phenyl)propane-1-sulfonic acid CAS No. 1223748-39-7

3-(4-(Methoxycarbonyl)phenyl)propane-1-sulfonic acid

Cat. No. B578034
M. Wt: 258.288
InChI Key: OFGLQSUWZJEIHY-UHFFFAOYSA-N
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Description

3-(4-(Methoxycarbonyl)phenyl)propane-1-sulfonic acid is a chemical compound with the molecular formula C11H14O5S . It has a molecular weight of 258.29 g/mol . This compound is categorized as a heterocyclic organic compound .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES string COC(=O)C1=CC=C(C=C1)CCCS(=O)(=O)O . The InChI key for this compound is OFGLQSUWZJEIHY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The exact mass of 3-(4-(Methoxycarbonyl)phenyl)propane-1-sulfonic acid is 258.05600 . It has 5 H-bond acceptors and 1 H-bond donor .

Scientific Research Applications

Proton Exchange Membranes for Fuel Cell Applications

A study by Kim, Robertson, and Guiver (2008) described the synthesis of a new sulfonated side-chain grafting unit for poly(arylene ether sulfone) that incorporates a methoxy group, which upon further functionalization, can be grafted with sulfonated side chains. This development results in comb-shaped sulfonated polymers with high proton conductivity, making them suitable as polyelectrolyte membrane materials for fuel cell applications (D. Kim, G. Robertson, M. Guiver, 2008).

Synthesis and Antimicrobial Evaluation

Fadda et al. (2016) explored the use of sultones (internal esters of hydroxyl sulfonic acid) as chemical intermediates to introduce sulfopropyl and sulfobutyl groups into heterocyclic molecules, enhancing their water solubility and anionic character. The study synthesized novel functionalized N-sulfonates with potential antimicrobial activities, indicating the compound's utility in developing new antimicrobial agents (A. Fadda, Rasha E El-Mekawy, Mohammed Taha AbdelAal, 2016).

Catalysis and Polymer Synthesis

Research into the synthesis and purification of various derivatives, such as the preparation of 2,2'-bis-[p-(β-hydroxy-ethoxy-)phenyl]-propane-dimethacrylate, involves the use of toluene-4-sulfonic acid as a catalyst, showcasing the role of sulfonic acid derivatives in facilitating esterification reactions and polymer synthesis processes. This approach offers insights into material science and polymer chemistry, emphasizing the catalytic utility of sulfonic acid derivatives in synthesizing complex organic compounds (Jiao Jia-ju, Tan Lin, 2003).

Surface Modification and Material Properties Enhancement

Ansink and Cerfontain (1995) investigated the sulfonation of cyclopropylbenzene and cyclopropyl phenyl ketone with sulfur trioxide, leading to various derivatives that include sulfonic acid functionalities. Such studies contribute to the understanding of chemical reactions involving sulfonic acid derivatives and their potential applications in modifying surface properties or enhancing material properties (W. Ansink, H. Cerfontain, 1995).

properties

IUPAC Name

3-(4-methoxycarbonylphenyl)propane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5S/c1-16-11(12)10-6-4-9(5-7-10)3-2-8-17(13,14)15/h4-7H,2-3,8H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGLQSUWZJEIHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676550
Record name 3-[4-(Methoxycarbonyl)phenyl]propane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(Methoxycarbonyl)phenyl)propane-1-sulfonic acid

CAS RN

1223748-39-7
Record name 3-[4-(Methoxycarbonyl)phenyl]propane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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